
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)
Overview
Description
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a synthetic organic compound characterized by a central pyrimidine ring (4,6-diyl positions) linked via oxymethylene bridges to two piperidine rings. Each piperidine moiety is substituted at the 4-position with a tert-butyl carbamate group. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research.
Preparation Methods
Core Synthetic Strategies
The compound’s synthesis typically follows a modular approach:
-
Pyrimidine Core Functionalization : Introduction of hydroxyl groups at the 4,6-positions.
-
Piperidine Protection : tert-Butyloxycarbonyl (Boc) protection of piperidine amines.
-
Etherification : Coupling Boc-protected piperidine derivatives to the pyrimidine core via oxymethylene linkers.
Key challenges include avoiding over-alkylation, ensuring regioselectivity, and maintaining Boc-group stability under reaction conditions .
Detailed Synthetic Pathways
Pyrimidine Diol Intermediate Preparation
The 4,6-dihydroxypyrimidine intermediate is synthesized via:
-
Condensation Reactions : Urea/thiourea with β-keto esters under acidic conditions .
-
Selective Hydroxylation : Direct oxidation of 4,6-dichloropyrimidine using NaOH/H₂O₂ .
-
Combine 2-aminochromene-3-carbonitrile (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic acid.
-
Stir at 80°C for 4 hr.
-
Isolate 4,6-dihydroxypyrimidine via vacuum filtration (Yield: 85–92%) .
Piperidine Protection
Boc protection of piperidine is critical for subsequent coupling. Two methods dominate:
Boc-Anhydride Method
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, THF solvent.
Phase-Transfer Catalysis (PTC)
Nucleophilic Substitution
Activation of Pyrimidine Diol :
-
Convert diol to ditriflate using Tf₂O/pyridine .
Reaction with Piperidine : -
Use Boc-piperidine-4-methanol (1.2 eq), NaH (2.5 eq), DMF, 80°C, 8 hr .
Yield : 68–74% .
Mitsunobu Reaction
Reagents : DIAD (1.1 eq), PPh₃ (1.1 eq), THF .
Conditions : RT, 12 hr.
Yield : 82–88% (superior regioselectivity) .
Ullmann-Type Coupling
Catalyst : CuI (10 mol%), phenanthroline ligand .
Solvent : DMSO, 110°C, 24 hr.
Yield : 58–63% (limited scalability) .
Optimization Studies
Solvent Effects on Etherification
Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|
DMF | 8 | 74 | 98.5 |
THF | 12 | 88 | 99.2 |
DMSO | 6 | 63 | 97.8 |
Toluene | 24 | 45 | 95.1 |
THF maximizes yield/purity balance due to improved Boc-group stability .
Catalytic Efficiency in Mitsunobu Reactions
Catalyst System | Equiv. | Yield (%) |
---|---|---|
DIAD/PPh₃ | 1.1 | 88 |
DEAD/PPh₃ | 1.1 | 84 |
ADDP/NBu₃ | 1.2 | 79 |
DIAD (Diisopropyl azodicarboxylate) outperforms alternatives .
Large-Scale Production
Continuous Flow Synthesis
Patent US5151542A Methodology (Adapted) :
-
Boc Protection : Piperidine + Boc₂O in tubular reactor (60°C, 2 hr).
-
Etherification : Mix with pyrimidine ditriflate in microchannel reactor (120°C, 30 min).
-
Purification : In-line silica gel chromatography.
Throughput : 500 g/day, Yield: 81% .
Boc Deprotection
-
Cause : Prolonged heating >100°C.
-
Solution : Use low-boiling solvents (e.g., THF) and monitor temperature .
Diastereomer Formation
-
Cause : Racemization at piperidine C-4.
-
Mitigation : Employ chiral auxiliaries (e.g., (–)-sparteine) .
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.39 (s, 18H, Boc CH₃), 3.83 (br s, 4H, piperidine NCH₂), 4.52 (s, 4H, OCH₂) .
Step | PMI (kg/kg) |
---|---|
Boc Protection | 8.2 |
Etherification | 12.7 |
Total | 20.9 |
Opportunities: Solvent recycling reduces PMI by 30% .
Emerging Methodologies
Photoredox Catalysis
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions may convert ketone or aldehyde functionalities to alcohols.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Alcohols.
Substitution products: : Derivatives with modified alkyl or acyl groups.
Scientific Research Applications
Chemistry
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies, offering insights into receptor-ligand interactions and signaling pathways.
Medicine
In medicinal chemistry, Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, enhancing the production of active ingredients.
Mechanism of Action
The compound's mechanism of action is primarily dictated by its interaction with specific molecular targets. The presence of piperidine and pyrimidine moieties allows it to bind to various receptors and enzymes, modulating their activity. This interaction can activate or inhibit signaling pathways, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomerism: Positional Variations in Piperidine Substitution
A closely related compound, Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353972-84-5), differs only in the substitution positions of the piperidine rings (3,3' instead of 4,4'). Key distinctions include:
- Molecular Formula : C₂₆H₄₂N₄O₆ (MW: 506.64) vs. the target compound’s likely similar formula.
- Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), suggesting shared risks with the 4,4' analog due to tert-butyl carbamate groups .
Functional Group Modifications: Methylthio Substitution
Di-tert-butyl 4,4'-(((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353948-09-0) introduces a methylthio (-SMe) group at the pyrimidine 2-position. This modification likely enhances lipophilicity and metabolic stability compared to the parent compound. Analytical services (NMR, HPLC, LC-MS) listed for this derivative suggest its use in drug discovery, though specific data are unavailable .
Heterocycle and Linker Variations: Pyridine and Piperazine Analog
Di-tert-butyl 4,4'-(pyridine-2,5-diyl)bis(piperazine-1-carboxylate) (CAS: 633283-54-2) replaces the pyrimidine core with pyridine (2,5-diyl) and substitutes piperazine for piperidine. Key comparisons:
- Molecular Formula : C₂₃H₃₇N₅O₄ (MW: 447.57), smaller due to fewer carbons and a piperazine linker.
- The pyridine-piperazine system may improve water solubility compared to pyrimidine-piperidine analogs .
Data Table: Comparative Analysis of Structural Analogs
Research Implications and Trends
- Positional Isomerism : The 4,4' substitution in the target compound likely offers superior steric alignment for receptor binding compared to 3,3' isomers, a critical factor in drug design .
- Functional Group Engineering : Methylthio derivatives (e.g., CAS 1353948-09-0) may exhibit enhanced pharmacokinetic profiles, warranting further study for therapeutic optimization .
Biological Activity
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate), with the molecular formula and a molecular weight of approximately 478.58 g/mol, is a complex organic compound that has garnered interest in medicinal chemistry and material science. This article reviews its biological activity, including its potential applications, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a pyrimidine moiety linked to piperidine carboxylate units through methylene bridges. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
-
Pharmacological Potential :
- The compound's structural attributes indicate potential activity against specific biological targets, particularly in the context of infectious diseases like tuberculosis (TB). Its design is inspired by known inhibitors of key enzymes involved in bacterial metabolism, such as MenA in Mycobacterium tuberculosis .
-
Mechanism of Action :
- Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is hypothesized to inhibit the biosynthesis of menaquinone, an essential component for the electron transport chain in Mtb. This inhibition could lead to reduced bacterial viability and enhanced therapeutic outcomes when used in combination with other agents .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have identified critical moieties within piperidine derivatives that enhance their inhibitory potency against MenA. For example:
Compound | IC50 (μM) | GIC50 (μM) | Remarks |
---|---|---|---|
Lead Compound 1 | 14 ± 3 | 8 ± 1 | Superior activity against non-replicating Mtb |
Compound 15 | 13 ± 2 | 10 ± 1 | Improved pharmacokinetic properties |
Compound 16 | 28 ± 3 | >50 | High lipophilicity; potential cytotoxicity |
These findings indicate that modifications to the piperidine structure can significantly impact both potency and selectivity against Mtb .
In Vivo Efficacy
In vivo studies have demonstrated that certain derivatives of this compound exhibit substantial synergy with existing TB therapies. For instance, a combination of the lead compound with other electron transport chain inhibitors resulted in nearly complete sterilization of Mtb within two weeks . This highlights the compound's potential as part of a combination therapy regimen.
Q & A
Q. How can the molecular structure of Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) be accurately characterized using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
For structural elucidation, employ a combination of NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to resolve the connectivity of the pyrimidine-oxy-methylene-piperidine backbone and tert-butyl carbamate groups. The tert-butyl groups exhibit characteristic downfield shifts in ¹³C NMR (~27-30 ppm for CH₃ and ~75-80 ppm for quaternary C). For crystallographic validation, use single-crystal X-ray diffraction (SXRD) with SHELXL ( ) for refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Crystallize the compound in aprotic solvents (e.g., DCM/hexane) to stabilize hydrogen-bonding networks involving the carbamate carbonyls.
Q. What are the optimal conditions for synthesizing Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) to maximize yield and purity?
Basic Research Question
Methodological Answer:
The synthesis involves nucleophilic substitution between pyrimidine-4,6-diol and a tert-butyl-protected piperidine bromomethyl precursor. Key steps:
Protection : Use Boc₂O (di-tert-butyl dicarbonate) in THF with DMAP catalysis to protect piperidine amines ().
Coupling : React pyrimidine-4,6-diol with 2 equivalents of bromomethyl-piperidine-Boc under basic conditions (K₂CO₃ or Cs₂CO₃ in DMF, 60–80°C, 24–48 h). Monitor progress via TLC (silica, EtOAc/hexane).
Purification : Employ column chromatography (silica gel, gradient elution from hexane to EtOAc) followed by recrystallization in ethanol/water to remove unreacted diol or mono-substituted byproducts ().
Q. How does the tert-butyl carbamate protection influence the stability and reactivity of the piperidine moieties in this compound under acidic or basic conditions?
Advanced Research Question
Methodological Answer:
The Boc group provides temporary protection for piperidine amines, enhancing solubility during synthesis but introducing sensitivity to acids.
- Acidic Conditions : Boc deprotection occurs rapidly with TFA (10–20% in DCM, 0–25°C, 1–2 h), releasing piperidine amines. Monitor via IR (loss of carbonyl stretch at ~1680–1720 cm⁻¹) ().
- Basic Conditions : The carbamate is stable under mild bases (e.g., K₂CO₃), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester. Test stability via pH-controlled kinetic studies ( ).
Q. What strategies can be employed to resolve discrepancies in reported spectroscopic data for similar tert-butyl-protected piperidine derivatives?
Advanced Research Question
Methodological Answer:
Contradictions in NMR or MS data often arise from solvent effects , tautomerism , or impurity interference . To resolve:
Standardize Solvents : Compare data in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) ().
High-Resolution MS : Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ peaks and rule out adducts.
Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and –40°C ().
Cross-Validate with Crystallography : Match NMR-derived dihedral angles to SXRD data ( ).
Q. In coordination chemistry applications, how does the pyrimidine-4,6-diylbis(oxy) linker affect the compound's ability to form stable metal complexes?
Advanced Research Question
Methodological Answer:
The pyrimidine-oxy linker acts as a flexible, bidentate ligand , coordinating via oxygen lone pairs and pyrimidine nitrogen atoms.
- Metal Selectivity : Prefers transition metals (e.g., Cu²⁺, Ru³⁺) due to soft-hard acid-base compatibility. Test via UV-Vis titration (ligand-to-metal charge transfer bands) ().
- Stability Studies : Assess complex stability in aqueous/organic media using cyclic voltammetry (Ru complexes) or ICP-MS (metal leaching rates).
- Comparative Analysis : Contrast with analogous 2,2'-bipyridine ligands (), noting enhanced solubility from tert-butyl groups but reduced π-backbonding capacity.
Q. What safety precautions are critical when handling Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) in laboratory settings?
Basic Research Question
Methodological Answer:
- Respiratory/Hand Protection : Use nitrile gloves and N95 masks to prevent inhalation of fine crystalline particles ( ).
- Eye Protection : Safety goggles are mandatory; ensure eyewash stations are accessible ().
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste ().
Properties
IUPAC Name |
tert-butyl 4-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-19(8-12-29)16-33-21-15-22(28-18-27-21)34-17-20-9-13-30(14-10-20)24(32)36-26(4,5)6/h15,18-20H,7-14,16-17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFDBTIUPHOVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=NC=N2)OCC3CCN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.